molecular formula C19H19NO2S B2587951 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide CAS No. 2034492-67-4

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide

Cat. No. B2587951
CAS RN: 2034492-67-4
M. Wt: 325.43
InChI Key: RORVTBSEHRFKLY-UHFFFAOYSA-N
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Description

“4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide” is a complex organic compound. It contains several functional groups and rings, including a phenyl group, a butanamide group, a furan ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. Thiophene is a five-membered ring with one sulfur atom . Furan is a five-membered ring with one oxygen atom . The compound also contains a phenyl group (a six-membered carbon ring) and a butanamide group.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and reagents used. Thiophene derivatives, for example, can undergo a variety of reactions, including condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, the crystal structure of a related compound is described as monoclinic .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds related to furan and thiophene systems often focuses on their synthesis and the exploration of their chemical reactivity. For instance, studies on the synthesis of conjugated dienes from aromatic, five-membered heterocycles including furan and thiophene have been conducted, demonstrating the versatility of these compounds in chemical transformations and the synthesis of complex organic molecules (Wenkert, Leftin, & Michelotti, 1984). Additionally, research on electrophilic cyclization processes has highlighted the potential for creating novel furan derivatives, further indicating the broad utility of these systems in synthetic chemistry (Sniady, Morreale, & Dembinski, 2007).

Pharmacological Applications

Derivatives of furan and thiophene have been explored for various pharmacological activities, including anticancer, antiviral, and antimicrobial properties. For example, research on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has shown potent anticancer activities, indicating the potential therapeutic applications of structurally related compounds (Gomha et al., 2017). Similarly, the synthesis and anti-viral activities of certain furan-2(3H)-one candidates have been investigated, revealing promising leads for antiviral drug development (Flefel et al., 2014).

Materials Science and Polymer Research

In materials science, derivatives similar to "4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide" could find applications in the development of new polymers and materials. Studies on poly(thiophenylanilino) and poly(furanylanilino) polymers, for instance, have reported the synthesis of novel hybrid polymers with potential applications in electronics and photonics due to their electroactive properties (Baldwin et al., 2008).

Future Directions

Thiophene and imidazole derivatives have been the focus of much research due to their wide range of biological activities . Therefore, “4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide” and similar compounds could be of interest in the development of new drugs.

properties

IUPAC Name

4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-19(8-4-7-15-5-2-1-3-6-15)20-13-17-9-10-18(22-17)16-11-12-23-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORVTBSEHRFKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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